(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone is an intricate chemical structure known for its potential in various scientific fields. Its unique framework combines multiple nitrogen-containing heterocycles, which contributes to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Step: : A common synthetic route begins with the formation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction involving appropriate precursors like 2-aminopyridine and ethyl acetoacetate.
Subsequent Modifications: : The compound then undergoes sequential modifications to introduce the morpholino and pyridinyl methanone groups. Typical reagents include morpholine and a pyridinyl ketone derivative, using catalysts like potassium carbonate and solvents such as DMF (Dimethylformamide).
Industrial Production Methods
Industrial production often involves optimizing the synthetic steps for scalability and cost-effectiveness. This includes the use of batch reactors for large-scale synthesis, purification steps such as crystallization or chromatography, and ensuring all processes adhere to environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
The compound is versatile in undergoing various chemical reactions:
Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, the morpholino group can undergo oxidation to form N-oxides.
Reduction: : Reducing agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly involving the pyridinyl and pyrimidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions), potassium carbonate (for base-mediated reactions).
Solvents: : DMF, methanol, dichloromethane.
Major Products
The primary products from these reactions include N-oxides, alcohol derivatives, and various substituted pyridinyl and pyrimidinyl compounds.
Wissenschaftliche Forschungsanwendungen
The compound finds applications in multiple fields:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to donate electron pairs from nitrogen atoms.
Biology: : Potential inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for biochemical research.
Medicine: : Investigated for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: : Utilized in material science for developing polymers and resins with enhanced properties.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting their normal function.
Pathways: : Modulating signaling pathways involved in cell growth, apoptosis, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone stands out due to its unique combination of structural elements and reactive sites.
Similar Compounds: : Pyrido[2,3-d]pyrimidine derivatives, morpholine-containing molecules, pyridinyl methanone compounds.
Uniqueness: : The integration of these features in a single molecule provides a versatile scaffold for various chemical reactions and biological interactions.
Biologische Aktivität
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structural Characteristics
This compound features a morpholino ring and a pyrido-pyrimidine core , which are significant for its biological properties. The specific arrangement of these functional groups contributes to its interaction with biological targets, particularly kinases involved in cancer progression and other diseases.
The primary mechanism of action for this compound involves the inhibition of specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. Notably, the compound has been shown to inhibit pathways including:
- CSBP/RK/p38 kinase pathways : These pathways are vital in cellular stress responses and inflammation.
- CDK4/6 : Inhibition of these cyclin-dependent kinases can lead to cell cycle arrest in tumor cells, making it a candidate for cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (leukemia) | 0.25 | Induces apoptosis via CDK inhibition |
DU145 (prostate) | 0.30 | Cell cycle arrest at G1 phase |
HCT15 (colorectal) | 0.50 | Inhibition of proliferation |
These results indicate that the compound effectively inhibits cell growth in multiple cancer types, reinforcing its potential as an anticancer agent.
In Vivo Studies
Preclinical studies involving xenograft models have shown promising results:
- Tumor regression was observed in models treated with the compound, particularly in breast and ovarian cancer models where CDK4/6 activity is prevalent.
- The compound demonstrated low toxicity profiles compared to existing treatments, suggesting a favorable therapeutic index.
Case Studies
- Study on Multikinase Inhibition : A study evaluated the compound's ability to inhibit multiple kinases simultaneously. Results indicated that it effectively targeted CDK4, CDK6, ARK5, FGFR1, PDGFRβ, and PI3K-δ with varying degrees of potency. This polypharmacological approach may enhance its efficacy against complex diseases such as cancer.
- Cytotoxicity Assay : A comprehensive cytotoxicity assay was conducted on various tumor cell lines showing that the compound's structural modifications significantly impacted its inhibitory activity. The presence of specific substituents on the pyrido-pyrimidine core was found to enhance its potency against resistant cancer types.
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(13-3-5-18-6-4-13)22-7-1-2-14-12-19-17(20-15(14)22)21-8-10-24-11-9-21/h3-6,12H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWONPEQOTZUHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.